2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of an indole ring substituted with an acetyl group and an acetamide moiety linked to a chlorinated methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 3-position of the indole ring.
Amidation: The acetylated indole is reacted with 2-chloro-6-methylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and phenyl rings.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: Employed in studies to understand the biological pathways and mechanisms of action of indole derivatives.
Chemical Biology: Utilized as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biological processes, thereby altering cellular functions.
Gene Expression: Affecting the expression of genes related to disease pathways, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(2-chlorophenyl)acetamide: Similar structure but lacks the acetyl group and methyl substitution.
2-(1H-indol-3-yl)-N-(2-methylphenyl)acetamide: Similar structure but lacks the chlorine substitution.
2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide: Similar structure but lacks the chlorine and methyl substitutions on the phenyl ring.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide is unique due to the presence of both the acetyl group on the indole ring and the chloro and methyl substitutions on the phenyl ring. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2-chloro-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-6-5-8-16(20)19(12)21-18(24)11-22-10-15(13(2)23)14-7-3-4-9-17(14)22/h3-10H,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXQYJBIIMFGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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